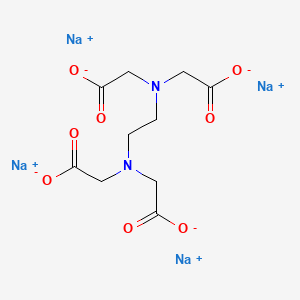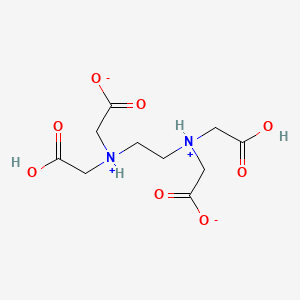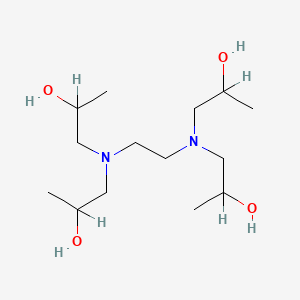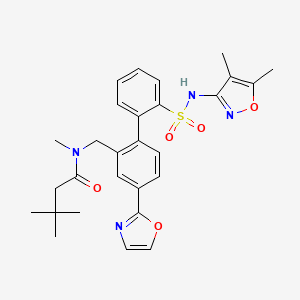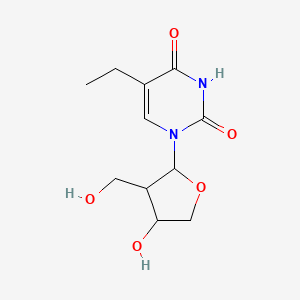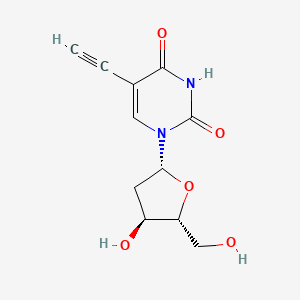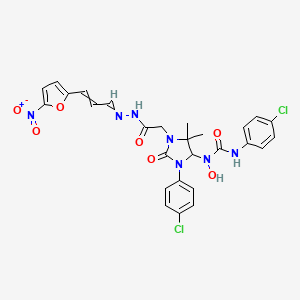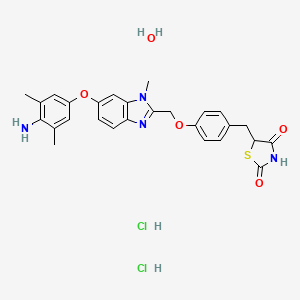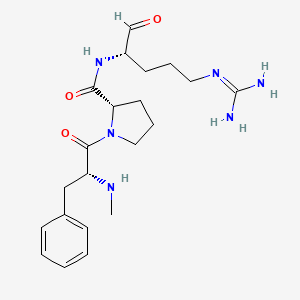
Elpetrigine
概要
説明
エルペトリジンは、強力なカルシウムチャネルおよびナトリウムチャネル遮断作用で知られる低分子薬です。動物モデルでは、有意な不安解消、抗けいれん、抗うつ、および躁状態抑制効果を示しています。 エルペトリジンは、ジャズ・ファーマシューティカルズによって気分障害とてんかんの治療薬として開発されています .
科学的研究の応用
Elpetrigine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of calcium and sodium channel blockers.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating mood disorders, epilepsy, and other nervous system diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
エルペトリジンは、電位依存性カルシウムチャネルとナトリウムチャネルを遮断することで効果を発揮します。具体的には、N型カルシウムチャネルのアルファ1Bサブユニットと、P/Q型カルシウムチャネルのアルファ1Aサブユニットを標的としています。この遮断により、カルシウムイオンとナトリウムイオンの流入が阻害され、神経細胞の興奮性と神経伝達物質の放出が調節されます。 これらの作用は、不安解消、抗けいれん、抗うつ、および躁状態抑制効果に寄与しています .
Safety and Hazards
準備方法
エルペトリジンの合成には、2mgの薬剤を50μLのジメチルスルホキシド(DMSO)に溶解して母液を調製する工程が含まれており、母液濃度は40mg/mLになります . エルペトリジンの工業生産方法は広く文書化されていませんが、通常、実験目的で研究室で合成されています。
化学反応の分析
エルペトリジンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素があります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。
置換: この反応は、ある原子または原子団を別の原子または原子団で置換することを伴います。一般的な試薬には、ハロゲンや求核剤があります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
エルペトリジンは、次のような広範な科学研究アプリケーションを持っています。
化学: カルシウムおよびナトリウムチャネル遮断剤の影響を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響が調査されています。
医学: 気分障害、てんかん、その他の神経系疾患の治療における潜在的な治療効果が検討されています。
類似化合物との比較
エルペトリジンは、ラモトリジンやアルプラゾラムなどの他のカルシウムおよびナトリウムチャネル遮断剤と類似しています。 エルペトリジンは、前臨床試験で、ラモトリジンやアルプラゾラムとは異なる特定の用量で有意な効果を示すユニークなプロファイルを示しています . その他の類似化合物には、以下のようなものがあります。
ラモトリジン: 別の抗けいれん薬および気分安定剤。
アルプラゾラム: 不安障害の治療に使用される不安解消薬.
エルペトリジンの効果のユニークな組み合わせとその特定の分子標的は、さらなる研究開発のための有望な候補となっています。
特性
IUPAC Name |
3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUYJFHOVCRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212778-82-0 | |
| Record name | Elpetrigine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212778820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELPETRIGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X64S9H3ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
